![molecular formula C21H21N3O3 B2808800 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide CAS No. 921528-90-7](/img/structure/B2808800.png)
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group (OCH3) and a pyridazine ring. Pyridazine is a six-membered ring with two nitrogen atoms. The presence of these functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and pyridazine rings suggests that the compound could exhibit aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The amide group could potentially undergo hydrolysis, and the benzene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Butyrylcholinesterase Inhibitors
Compounds with structural similarities, such as pyridazinone derivatives, have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BuChE) enzymes. These enzymes are targets for Alzheimer's disease treatment due to their role in acetylcholine breakdown. Studies have found that certain pyridazinone derivatives are potent BuChE inhibitors, suggesting potential applications in designing drugs for Alzheimer's disease management (Dundar et al., 2019).
Antimicrobial Agents
Another research direction involves synthesizing and screening compounds for antimicrobial activity. For instance, derivatives incorporating the thiazole ring have been explored for their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal infections. These studies highlight the therapeutic potential of such compounds in treating microbial diseases, suggesting a valuable intervention strategy (Desai et al., 2013).
Radiolabeled Compounds for Imaging
Additionally, radiolabeled nonpeptide angiotensin II antagonists, structurally related to the compound , have been developed for imaging angiotensin II, AT1 receptors. Such research applications are crucial in studying cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).
Antioxidant Activity
Research has also identified nitrogen-containing bromophenols from marine sources as potent antioxidants, demonstrating significant scavenging activity against radicals. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants, contributing to health and wellness (Li et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-3-5-17(6-4-15)21(26)22-13-14-24-20(25)12-11-19(23-24)16-7-9-18(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEINUKYKFXLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.